(1R,4aS,6R,8aR)-4,8a-dimethyl-6-prop-1-en-2-yl-2,4a,5,6,7,8-hexahydro-1H-naphthalen-1-ol
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Overview
Description
Alpha-Dictyopterol is a naturally occurring sesquiterpene alcohol found in various marine algae, particularly in the genus Dictyopteris . This compound is known for its distinctive oceanic aroma, which is attributed to its secondary metabolites, including C11-hydrocarbons and sulfur compounds . Alpha-Dictyopterol has garnered significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4aS,6R,8aR)-4,8a-dimethyl-6-prop-1-en-2-yl-2,4a,5,6,7,8-hexahydro-1H-naphthalen-1-ol typically involves the extraction from marine algae, particularly Dictyopteris species . The extraction process generally includes the use of organic solvents such as chloroform and methanol in a 1:1 ratio . The concentrated extracts are then partitioned between water and ethyl acetate, followed by purification using silica gel, reversed-phase silica gel, and Sephadex LH-20 column chromatography .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its natural abundance in marine algae. the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes. The use of advanced chromatographic techniques and solvent extraction methods can facilitate the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
Alpha-Dictyopterol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Oxidation: Alpha-Dictyopterol can be oxidized using reagents such as iodobenzene dichloride and pyridine.
Reduction: Reduction reactions of (1R,4aS,6R,8aR)-4,8a-dimethyl-6-prop-1-en-2-yl-2,4a,5,6,7,8-hexahydro-1H-naphthalen-1-ol involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions often involve the use of halogenating agents such as bromine or chlorine. These reactions can introduce halogen atoms into the compound, resulting in halogenated derivatives with enhanced biological activities.
Major Products Formed
The major products formed from these reactions include alpha-hydroxy ketones, alpha-diketones, and halogenated derivatives. These products are valuable intermediates for further chemical modifications and biological studies.
Scientific Research Applications
Alpha-Dictyopterol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, (1R,4aS,6R,8aR)-4,8a-dimethyl-6-prop-1-en-2-yl-2,4a,5,6,7,8-hexahydro-1H-naphthalen-1-ol is used as a starting material for the synthesis of various sesquiterpene derivatives. Its unique structure and reactivity make it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound has been studied for its cytotoxic potential against human cancer cells . It has shown promising results in inhibiting the growth of human hepatoma, breast adenocarcinoma, and colon adenocarcinoma cell lines . Additionally, this compound has been investigated for its antimicrobial and antifungal activities .
Medicine
In medicine, this compound’s cytotoxic properties make it a potential candidate for developing new anticancer drugs. Its ability to inhibit the growth of cancer cells through various mechanisms, including the inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), highlights its therapeutic potential .
Industry
In the industrial sector, this compound is used in the production of fragrances and flavors due to its distinctive oceanic aroma. Its natural origin and unique scent profile make it a valuable ingredient in the formulation of perfumes and other scented products.
Mechanism of Action
The mechanism of action of (1R,4aS,6R,8aR)-4,8a-dimethyl-6-prop-1-en-2-yl-2,4a,5,6,7,8-hexahydro-1H-naphthalen-1-ol involves its interaction with various molecular targets and pathways. One of the primary targets is the epidermal growth factor receptor (EGFR), which is associated with the growth and proliferation of cancer cells . Alpha-Dictyopterol inhibits EGFR activity, thereby blocking the signaling pathways that promote cancer cell growth and survival . Additionally, this compound inhibits vascular endothelial growth factor (VEGF), which is involved in tumor angiogenesis . By inhibiting VEGF, this compound can reduce the formation of new blood vessels that supply nutrients to tumors, thereby inhibiting tumor growth.
Comparison with Similar Compounds
Alpha-Dictyopterol is structurally similar to other sesquiterpenoids, such as beta-Dictyopterol and cyperusol C . it is unique in its specific biological activities and aroma profile.
Similar Compounds
Beta-Dictyopterol: Similar in structure but differs in its biological activities and aroma profile.
Cyperusol C: Another sesquiterpenoid with distinct biological activities.
7-epi-eudesm-4(15),11(13)-diene-1β,3β-diol: A sesquiterpenoid isolated from Chrysanthemum indicum with different biological properties.
Alpha-Dictyopterol’s unique combination of biological activities and distinctive aroma sets it apart from these similar compounds, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
13878-79-0 |
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Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1R,4aS,6R,8aR)-4,8a-dimethyl-6-prop-1-en-2-yl-2,4a,5,6,7,8-hexahydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C15H24O/c1-10(2)12-7-8-15(4)13(9-12)11(3)5-6-14(15)16/h5,12-14,16H,1,6-9H2,2-4H3/t12-,13+,14-,15-/m1/s1 |
InChI Key |
UDVQLTLIDZOVNN-LXTVHRRPSA-N |
SMILES |
CC1=CCC(C2(C1CC(CC2)C(=C)C)C)O |
Isomeric SMILES |
CC1=CC[C@H]([C@]2([C@H]1C[C@@H](CC2)C(=C)C)C)O |
Canonical SMILES |
CC1=CCC(C2(C1CC(CC2)C(=C)C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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